Antimycobacterial Activity Against Mycobacterium tuberculosis and Cryptococcus neoformans
2-Methylisonicotinic acid exhibits antimycobacterial activity against Mycobacterium tuberculosis and Cryptococcus neoformans . The compound serves as a core scaffold for the development of antitubercular agents, with its hydrazide derivative demonstrating an MIC of 50 μg/mL against B. subtilis compared to 150 μg/mL for isoniazid [1].
| Evidence Dimension | Antimycobacterial activity (minimum inhibitory concentration) |
|---|---|
| Target Compound Data | Hydrazide derivative of 2-methylisonicotinic acid: MIC = 50 μg/mL against B. subtilis |
| Comparator Or Baseline | Isoniazid: MIC = 150 μg/mL against B. subtilis |
| Quantified Difference | The 2-methylisonicotinic acid derivative shows 3-fold lower MIC compared to isoniazid |
| Conditions | In vitro antibacterial assay against Bacillus subtilis |
Why This Matters
This indicates a potential advantage in potency over the established antitubercular drug isoniazid in certain bacterial strains, supporting its selection as a lead scaffold for further optimization.
- [1] Bordoloi, M. et al. (2001). 'Antibacterial activity of 2-methyl isonicotinate and isoniazid.' Table 1, PMC. View Source
